molecular formula C19H22O3 B13920300 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid

2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid

Cat. No.: B13920300
M. Wt: 298.4 g/mol
InChI Key: ZHNFWIHZYKBPIV-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid typically involves multiple steps. One common method starts with the benzylation of a suitable phenol derivative. The reaction proceeds through the formation of an intermediate, which is then subjected to further functionalization to introduce the isopropyl group and the carboxylic acid moiety.

For example, the synthesis can begin with the benzylation of 2-hydroxy-3-isopropylbenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is unique due to the presence of both the benzyloxy and isopropyl groups on the phenyl ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

2-(2-phenylmethoxy-3-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C19H22O3/c1-13(2)16-10-7-11-17(14(3)19(20)21)18(16)22-12-15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21)

InChI Key

ZHNFWIHZYKBPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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